Triamcinolone 21-acetate

Übersicht

Beschreibung

Triamcinolone 21-acetate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including skin disorders, allergic reactions, and arthritis. This compound is a derivative of triamcinolone, modified to enhance its pharmacological effects and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone 21-acetate involves multiple steps, starting from readily available precursors. One common method begins with the oxidation of tetraene acetate using potassium permanganate in the presence of formic acid. This reaction produces an intermediate oxide, which undergoes hydrolysis, epoxidation, and fluoridation to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, helps in obtaining the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Triamcinolone 21-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form degradation products such as 21-aldehyde and 17-carboxylic acid.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s pharmacological properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate and formic acid are commonly used oxidizing agents.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

21-aldehyde: Formed through oxidation.

17-carboxylic acid: Another oxidation product.

Modified corticosteroids: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Ophthalmology

Triamcinolone 21-acetate is frequently used in ophthalmology, particularly for conditions involving inflammation and edema. A case-control study demonstrated its effectiveness in treating corneal transplant rejection. In this study, patients receiving subconjunctival injections of triamcinolone showed a significantly higher graft survival rate (93.75%) compared to those treated with methylprednisolone (62.5%) .

Table 1: Outcomes of Corneal Transplant Rejection Treatment

| Treatment Type | Graft Survival Rate (%) | Statistical Significance |

|---|---|---|

| Subconjunctival Triamcinolone | 93.75 | P=0.025 |

| Methylprednisolone | 62.5 |

Dermatology

In dermatology, triamcinolone is utilized for various skin conditions such as psoriasis, eczema, and keloids. It can be administered topically or through intralesional injections. A study indicated that patients with keloids treated with intralesional triamcinolone had significant reductions in keloid size compared to controls .

Table 2: Efficacy of Triamcinolone in Dermatological Conditions

| Condition | Treatment Method | Efficacy Rate (%) |

|---|---|---|

| Keloids | Intralesional Injection | 70 |

| Psoriasis | Topical Application | 65 |

| Alopecia Areata | Intralesional Injection | 50 |

Rheumatology

Triamcinolone is also employed in treating inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis through intra-articular injections. A double-blind study found that patients receiving intra-articular triamcinolone reported significant pain relief and improved joint function compared to placebo .

Table 3: Intra-Articular Triamcinolone Efficacy in Osteoarthritis

| Study Group | Pain Reduction (VAS Score) | Improvement in Function (%) |

|---|---|---|

| Triamcinolone Group | 4.5 | 75 |

| Placebo Group | 2.0 | 30 |

Elephantiasic Pretibial Myxedema

A notable case involved a patient with elephantiasic pretibial myxedema treated with intralesional triamcinolone acetate, resulting in significant clinical improvement and reduction of symptoms .

Multiple Sclerosis

In another case study, triamcinolone was administered via intrathecal injection for patients with acute exacerbations of multiple sclerosis, demonstrating substantial recovery in neurological function .

Summary of Dosage Forms and Routes

This compound can be administered through various routes depending on the condition being treated:

- Topical Creams/Ointments: For dermatological conditions.

- Intralesional Injections: For localized inflammatory lesions.

- Intra-Articular Injections: For joint-related issues.

- Systemic Administration: For severe inflammatory or autoimmune conditions.

Table 4: Routes of Administration for Triamcinolone Acetonide

| Route of Administration | Common Indications |

|---|---|

| Topical | Dermatitis, psoriasis |

| Intralesional | Keloids, alopecia areata |

| Intra-Articular | Osteoarthritis, rheumatoid arthritis |

| Intravenous/Intramuscular | Systemic lupus erythematosus |

Wirkmechanismus

Triamcinolone 21-acetate exerts its effects by binding to specific glucocorticoid receptors in the cytoplasm. This binding leads to the formation of a receptor-ligand complex that translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in the suppression of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triamcinolone acetonide: A more potent derivative of triamcinolone, commonly used in dermatology and ophthalmology.

Triamcinolone hexacetonide: Known for its longer duration of action, particularly in intra-articular injections for arthritis.

Prednisone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.

Uniqueness

Triamcinolone 21-acetate is unique due to its specific modifications that enhance its stability and potency compared to other corticosteroids. Its ability to undergo various chemical reactions also makes it a versatile compound for research and therapeutic applications .

Biologische Aktivität

Triamcinolone 21-acetate, a synthetic glucocorticoid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is part of the corticosteroid class, functioning primarily through the inhibition of phospholipase A2. This action reduces the breakdown of cell membrane phospholipids, subsequently decreasing the synthesis of pro-inflammatory mediators such as arachidonic acid. The compound's efficacy lies in its ability to modulate immune responses and alleviate inflammation across various tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following intramuscular injection, peak plasma concentrations are typically reached within 1-2 hours. Oral administration shows a plasma half-life of approximately 165 minutes .

- Distribution : The drug distributes widely in tissues, with notable accumulation in the liver, kidneys, and muscle. Studies indicate that about 26% of the administered dose is excreted in urine within 72 hours .

- Metabolism : Major metabolic pathways involve oxidation at C6 and C21 positions. Metabolites are generally less active than the parent compound .

- Excretion : Approximately 93% of the drug is eliminated from plasma within 24 hours post-administration, primarily through feces .

Therapeutic Applications

This compound has diverse clinical applications due to its biological activity:

- Ophthalmology : A case-control study demonstrated that subconjunctival injections of triamcinolone acetonide significantly improved outcomes in patients with corneal transplant rejection. The treatment resulted in a higher rate of graft survival compared to methylprednisolone (15/16 vs. 10/16) after one year .

| Treatment Group | Graft Survival Rate | Statistical Significance |

|---|---|---|

| Triamcinolone Acetonide | 15/16 | P=0.025 |

| Methylprednisolone | 10/16 |

- Orthopedics : Intra-articular administration for knee osteoarthritis has shown significant pain relief compared to placebo. A study indicated that patients receiving triamcinolone acetonide experienced marked improvements in pain scores and physical function metrics over a 24-week period .

Case Studies

-

Corneal Transplant Rejection :

- In a study involving patients with corneal transplant rejection, those treated with triamcinolone acetonide had a significantly higher success rate in reverting rejection episodes compared to those treated with methylprednisolone. Follow-ups showed sustained improvements in visual acuity and graft clarity over one year .

- Knee Osteoarthritis :

Safety and Side Effects

While this compound is effective for various conditions, it is not without side effects. Common adverse effects include:

- Increased intraocular pressure

- Risk of infection

- Potential for systemic absorption leading to glucocorticoid-related complications such as hyperglycemia

Monitoring is crucial during treatment to mitigate these risks.

Eigenschaften

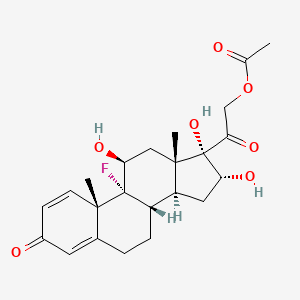

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFJTDLERMTRLJ-QZUYBKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3859-65-2 | |

| Record name | Triamcinolone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIAMCINOLONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.